molecular formula C17H24N6O2 B4688955 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione

Cat. No.: B4688955
M. Wt: 344.4 g/mol
InChI Key: GREVWDUQIVOZSU-UHFFFAOYSA-N
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Description

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a pyrazole ring attached to a purine core, which is further substituted with methyl and propyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione typically involves the alkylation of pyrazoles with appropriate alkyl halides. One common method includes the use of t-BuOK/THF as a base and solvent, respectively . The reaction conditions often require controlled temperatures and specific molar ratios of reactants to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation processes using automated reactors and continuous flow systems. The use of advanced purification techniques such as crystallization and chromatography ensures the isolation of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The pyrazole ring and purine core play crucial roles in binding to target proteins and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,5-Dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione is unique due to its combined pyrazole and purine structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research and industrial applications.

Properties

IUPAC Name

8-(3,5-dimethylpyrazol-1-yl)-3-methyl-1,7-dipropylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O2/c1-6-8-21-13-14(18-16(21)23-12(4)10-11(3)19-23)20(5)17(25)22(9-7-2)15(13)24/h10H,6-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GREVWDUQIVOZSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)N(C2=O)CCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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